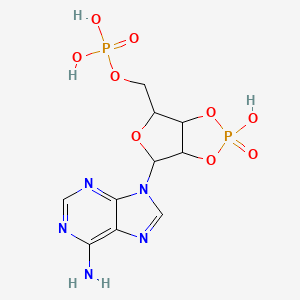![molecular formula C37H39NO4 B12290817 1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)
1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RPR 100893 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents .
Industrial Production Methods
Industrial production of RPR 100893 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
RPR 100893 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, allowing for the modification of the aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
RPR 100893 has a wide range of applications in scientific research:
Chemistry: Used to study the binding and inhibition of the NK1 receptor.
Biology: Investigates the role of substance P in neurogenic inflammation and pain modulation.
Medicine: Explores potential therapeutic applications for conditions like migraine, cluster headaches, and other pain-related disorders.
Industry: Utilized in the development of new drugs targeting the NK1 receptor
Mechanism of Action
RPR 100893 exerts its effects by binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the neurogenic plasma protein extravasation and reduces inflammation and pain. The molecular targets include the NK1 receptor, and the pathways involved are primarily related to neurogenic inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
Lanepitant: Another NK1 receptor antagonist, but less effective in migraine prevention.
L-758,298: A pro-drug of aprepitant, failed to abort migraine attacks.
GR-205,171: Ineffective against the treatment of migraine.
Uniqueness
RPR 100893 stands out due to its high affinity for the NK1 receptor and its effectiveness in reducing neurogenic inflammation and pain. Unlike some other NK1 receptor antagonists, RPR 100893 has shown promising results in preclinical studies, making it a valuable tool for scientific research .
Properties
Molecular Formula |
C37H39NO4 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
1-[4-hydroxy-4-(2-methoxyphenyl)-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C37H39NO4/c1-26(29-18-10-12-20-33(29)41-2)35(39)38-24-31-32(25-38)37(40,30-19-11-13-21-34(30)42-3)23-22-36(31,27-14-6-4-7-15-27)28-16-8-5-9-17-28/h4-21,26,31-32,40H,22-25H2,1-3H3 |
InChI Key |
CCIWVEMVBWEMCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)C(=O)N2CC3C(C2)C(CCC3(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
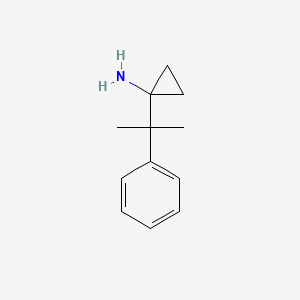

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
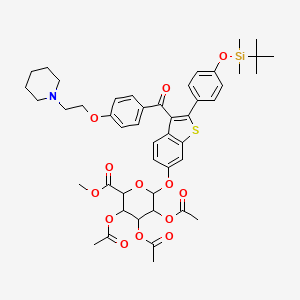
![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
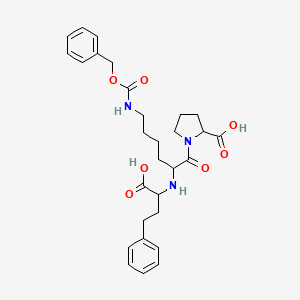
![3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290773.png)
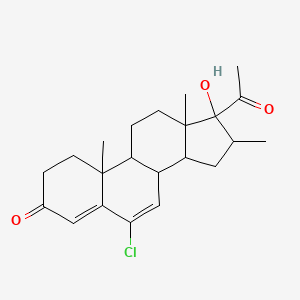
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)
